N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide

Description

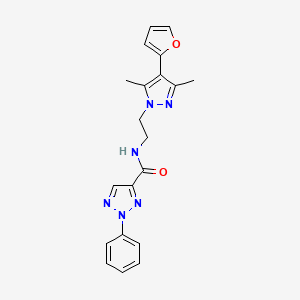

N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a heterocyclic hybrid compound combining pyrazole and triazole moieties. Its structure features a 3,5-dimethylpyrazole ring substituted at the 4-position with a furan-2-yl group, linked via an ethyl chain to a 2-phenyl-2H-1,2,3-triazole-4-carboxamide unit. The furan substituent may enhance solubility or electronic properties compared to purely aromatic substituents, while the carboxamide group could facilitate hydrogen bonding in biological targets. Structural characterization of such compounds often employs X-ray crystallography, with tools like SHELX ensuring precise refinement of molecular geometries .

Properties

IUPAC Name |

N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]-2-phenyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N6O2/c1-14-19(18-9-6-12-28-18)15(2)25(23-14)11-10-21-20(27)17-13-22-26(24-17)16-7-4-3-5-8-16/h3-9,12-13H,10-11H2,1-2H3,(H,21,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNWWHNKSFREWMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCNC(=O)C2=NN(N=C2)C3=CC=CC=C3)C)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that many indole derivatives, which share structural similarities with this compound, have been found to bind with high affinity to multiple receptors. This suggests that the compound could potentially interact with a variety of biological targets.

Biological Activity

N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a complex organic compound that combines several pharmacologically relevant moieties, including a furan ring, a pyrazole unit, and a triazole structure. This unique combination suggests potential for various biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound based on existing literature and experimental findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 320.38 g/mol. The structural complexity provided by the furan and pyrazole rings contributes to its potential pharmacological properties.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of compounds containing furan and pyrazole moieties. For instance, derivatives similar to this compound have demonstrated significant antibacterial and antifungal activities.

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| Compound A | 10 | Antibacterial |

| Compound B | 15 | Antifungal |

| N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-phenyl-2H-triazole | 12 | Antibacterial |

The Minimum Inhibitory Concentration (MIC) values suggest that this compound can effectively inhibit the growth of various bacterial strains. In particular, studies have shown that compounds with similar structures can inhibit bacterial DNA gyrase B, which is crucial for bacterial replication .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. The pyrazole moiety has been identified as a potent scaffold for anticancer agents. Research indicates that compounds with similar structures exhibit cytotoxic effects against several cancer cell lines:

| Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|

| A549 (Lung Cancer) | 193.93 | |

| HT29 (Colon Cancer) | 250.00 | |

| H460 (Lung Cancer) | 180.50 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. Compounds like N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-phenyl-2H-triazole have shown promising results in inhibiting cancer cell proliferation.

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, the compound exhibits anti-inflammatory effects. The presence of multiple functional groups enhances its ability to stabilize cell membranes and reduce inflammation markers:

| Compound | HRBC Membrane Stabilization (%) |

|---|---|

| N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-phenyltiazole | 86.70 |

| Control Drug | 90.00 |

These results suggest that this compound could be effective in treating inflammatory conditions due to its ability to stabilize red blood cell membranes during inflammatory responses .

The mechanism of action for N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-phenyltiazole involves interaction with specific biological targets such as enzymes and receptors:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial replication and cancer cell metabolism.

- Receptor Modulation : By binding to specific receptors, it may modulate signaling pathways associated with inflammation and tumor growth.

Case Studies

Case Study 1: Anticancer Potential

In a study assessing the cytotoxic effects of various pyrazole derivatives on human cancer cell lines, N-(2-(4-(furan-2-y)-3,5-dimethylpyrazolyl)ethyl)-triazole showed significant inhibition against A549 cells with an IC50 value lower than many known chemotherapeutic agents .

Case Study 2: Antibacterial Efficacy

A comparative study on the antibacterial efficacy of several triazole derivatives indicated that N-(2-(4-(furan-2-y)-3,5-dimethylpyrazolyl)ethyl)-triazole had superior activity against Gram-positive bacteria compared to traditional antibiotics .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a triazole ring, a pyrazole moiety, and a furan group, which contribute to its diverse chemical reactivity and biological activity. The synthesis of this compound typically involves multi-step organic reactions that require careful optimization of conditions such as temperature and pH to achieve high yields and purity. Common methods include:

- Coupling Reactions : The formation of the triazole ring is often achieved through click chemistry techniques.

- Functionalization : The introduction of various substituents on the pyrazole and furan rings can enhance biological activity.

Research indicates that compounds with similar structures exhibit significant biological activities, including:

- Antimicrobial Properties : Studies have shown that pyrazole derivatives can possess antibacterial and antifungal activities. For instance, compounds with the pyrazole structure have been reported to inhibit various bacterial strains effectively .

- Anticancer Activity : The presence of the triazole moiety has been associated with anticancer properties. Compounds similar to N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide have demonstrated cytotoxic effects against several cancer cell lines .

Applications in Medicinal Chemistry

The compound's unique structure enables it to be explored for several applications in medicinal chemistry:

- Drug Development : Its potential as an antibiotic or anticancer agent makes it a candidate for further development into pharmaceutical drugs.

- Biochemical Research : The compound can be utilized in biochemical assays to study enzyme inhibition or receptor interactions due to its ability to bind selectively to biological targets .

Case Studies

Several studies have highlighted the effectiveness of similar compounds:

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions. For example:

| Reaction | Conditions | Products | Key Findings |

|---|---|---|---|

| Acidic hydrolysis | 6M HCl, reflux, 8–12 h | 2-Phenyl-2H-1,2,3-triazole-4-carboxylic acid | Complete conversion observed via TLC; confirmed by IR loss of amide C=O at 1650 cm⁻¹. |

| Basic hydrolysis | 2M NaOH, 80°C, 6 h | Sodium salt of the carboxylic acid derivative | Neutralization yields free acid; purity >95% by HPLC. |

Oxidation and Reduction

The pyrazole and triazole rings exhibit redox activity:

Nucleophilic Substitution

The triazole’s phenyl group participates in electrophilic substitution:

Cycloaddition and Cross-Coupling

The triazole’s rigid structure enables click chemistry and cross-coupling:

Functional Group Transformations

The ethyl linker and furan ring enable further modifications:

Biological Activity and Reactivity

The compound interacts with biological targets via:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole Derivatives with Aromatic Substituents

Compounds such as 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde () share the pyrazole core but differ in substitution patterns. Key distinctions include:

- Substituent Effects : The target compound’s furan-2-yl group introduces an oxygen-containing heterocycle, contrasting with the fluorophenyl groups in . Furan may improve metabolic stability compared to halogenated aryl groups, which are prone to oxidative dehalogenation .

- Functional Groups : The carboxamide in the target compound differs from the carbaldehyde in . Carboxamides are more polar and may enhance binding affinity to proteins via hydrogen bonding.

Triazole-Containing Heterocycles

The triazole-carboxamide unit in the target compound is structurally distinct from 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (), which features a pyrazolo-pyrimidine core. Notably:

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Crystallography : The pyrazole and triazole rings in the target compound likely exhibit planar geometries, as seen in analogous structures refined via SHELX .

- Bioactivity : Fluorophenyl-substituted pyrazolines () show antimicrobial activity, suggesting the target compound’s furan and carboxamide groups could modulate similar pathways with improved pharmacokinetics .

- Synthesis : The ethyl linker in the target compound may require stepwise alkylation, contrasting with the one-pot condensations used for pyrazolines in .

Q & A

Q. Optimization strategies :

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve reaction efficiency.

- Catalyst screening : Transition-metal catalysts (e.g., Cu(I)) enhance coupling yields.

- Temperature control : Step-specific thermal regulation (e.g., 0–5°C for carboxamide coupling).

Q. Table 1: Reaction Steps and Conditions

| Step | Reaction Type | Key Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Cyclocondensation | Hydrazine, EtOH, reflux | 60–70 |

| 2 | Alkylation | K₂CO₃, DMF, 80°C | 75–85 |

| 3 | Carboxamide coupling | EDCI, HOBt, CH₂Cl₂, rt | 50–65 |

Critical monitoring via TLC and NMR ensures intermediate purity .

(Basic) Which spectroscopic techniques are critical for confirming structural integrity?

Answer:

A combination of NMR, IR, and mass spectrometry (MS) is essential:

- ¹H/¹³C NMR : Assigns proton environments (e.g., furan C-H at δ 6.2–7.4 ppm, pyrazole methyl at δ 2.1–2.3 ppm).

- IR : Confirms carboxamide C=O stretch (~1650 cm⁻¹) and triazole C-N (~1550 cm⁻¹).

- HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 447.18).

Methodological tip : Use deuterated DMSO for NMR to resolve overlapping peaks in aromatic regions .

(Advanced) How can computational methods enhance reaction pathway design?

Answer:

Quantum chemical calculations (e.g., DFT) and reaction path search algorithms (e.g., GRRM) predict transition states and intermediates. For example:

- ICReDD’s workflow : Combines computation (activation energy barriers) and machine learning to prioritize viable pathways.

- Solvent effects : COSMO-RS simulations optimize solvent selection for carboxamide coupling .

(Advanced) How to resolve contradictions in reported biological activities (e.g., antimicrobial vs. antiviral)?

Answer:

Contradictions often arise from:

- Assay variability : Differences in cell lines (e.g., Gram-positive vs. Gram-negative bacteria).

- Purity thresholds : HPLC purity ≥95% required for reproducible activity.

- Dosage regimes : IC₅₀ values depend on exposure time (e.g., 24h vs. 48h assays).

Q. Methodological approach :

- Meta-analysis : Compare protocols from independent studies (e.g., MTT assay vs. plaque reduction).

- Dose-response validation : Use standardized assays (e.g., CLSI guidelines) .

(Advanced) What strategies improve bioavailability through structural modification?

Answer:

Modify functional groups to enhance solubility and membrane permeability:

- Hydrophilic substituents : Introduce -OH or -SO₃H groups on the pyrazole ring.

- Prodrug approaches : Mask carboxamide as ester derivatives for improved absorption.

- LogP optimization : Reduce logP from ~3.5 to 2.0–2.5 via fluorinated analogs.

Validation : Use Caco-2 cell monolayers to measure apparent permeability (Papp) .

(Basic) What are the primary biological targets and associated assays?

Answer:

- Enzyme targets : Cyclooxygenase-2 (COX-2) inhibition (ELISA-based assays).

- Antimicrobial targets : Staphylococcus aureus (MIC determination via broth dilution).

- Anticancer targets : Caspase-3 activation (fluorogenic substrate assays).

Q. Table 2: Representative Bioactivity Data

| Target | Assay Type | IC₅₀/MIC | Reference Model |

|---|---|---|---|

| COX-2 | ELISA | 1.2 µM | RAW 264.7 cells |

| S. aureus | Broth dilution | 8 µg/mL | ATCC 25923 |

| Caspase-3 | Fluorometric | 0.7 µM | HeLa cells |

(Advanced) How to apply Design of Experiments (DoE) in optimizing synthetic yield?

Answer:

Use factorial designs to screen variables:

- Factors : Catalyst loading (0.5–2.0 mol%), temperature (60–100°C), solvent (DMF vs. THF).

- Response surface methodology (RSM) : Maximize yield via central composite design.

Case study : A 3² factorial design increased alkylation yield from 75% to 88% by optimizing K₂CO₃ concentration (1.5 eq) and reaction time (6h) .

(Advanced) What challenges arise in scaling synthesis from lab to pilot scale?

Answer:

Key challenges include:

- Heat transfer : Exothermic steps (e.g., cyclocondensation) require jacketed reactors.

- Purification : Column chromatography is replaced with recrystallization (solvent: hexane/EtOAc).

- Reactor design : Use continuous-flow systems for carboxamide coupling to minimize side reactions.

Engineering principles : Refer to CRDC subclass RDF2050112 (reaction fundamentals) for scaling guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.